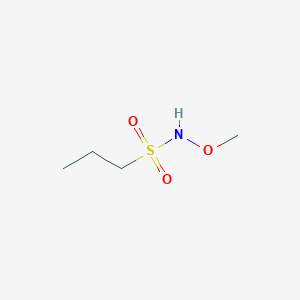
2-(2H-2,3,4,5-Tetraazolyl)-3-((4-(trifluoromethyl)phenyl)amino)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2H-2,3,4,5-Tetraazolyl)-3-((4-(trifluoromethyl)phenyl)amino)prop-2-enenitrile, also known as TATP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TATP is a heterocyclic compound that contains four nitrogen atoms in its structure, making it an attractive candidate for various applications in the fields of chemistry and biology.
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Potentiometric Determination
- A study by Özil et al. (2010) described the microwave-assisted synthesis of novel compounds related to 2-(2H-2,3,4,5-Tetraazolyl) derivatives. They investigated the potentiometric titration of these compounds in nonaqueous solvents, which is significant for understanding their chemical behavior and potential applications in different environments (Özil, Islamoglu, Menteşe, & Kahveci, 2010).
Synthesis and Kinetics of Cyclization
- Platonova et al. (2013) researched the synthesis and kinetics of the cyclization of compounds similar to 2-(2H-2,3,4,5-Tetraazolyl) derivatives. Their work contributes to understanding the reactivity and potential applications of these compounds in synthetic chemistry (Platonova, Glukhareva, Zimovets, El′tsov, & Morzherin, 2013).
Quantum Mechanical Studies on Triazole Derivatives
- Al-Otaibi et al. (2020) conducted comprehensive quantum mechanical studies on triazole derivatives, closely related to the chemical structure . Their research included analyzing structural, optical, electronic, and biological properties, which is crucial for potential applications in materials science and pharmacology (Al-Otaibi, Almuqrin, & Mary, 2020).
Tricarbonylrhenium Complexes from Triazole Ligands
- Wolff et al. (2013) synthesized new tricarbonylrhenium complexes using pyridyltriazole ligands. Their study provides insights into how modifications in the triazole ring, similar to the 2-(2H-2,3,4,5-Tetraazolyl) structure, can influence the electronic properties of metal complexes, which is relevant in catalysis and materials science (Wolff et al., 2013).
Synthesis and Characterization of New 1,2,3-Triazolyl Pyrazole Derivatives
- Bhat et al. (2016) worked on synthesizing and characterizing new 1,2,3-triazolyl pyrazole derivatives. Their research is essential for understanding the antimicrobial and antioxidant properties of these compounds, which can have significant implications in the development of new drugs and materials (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).
Propiedades
IUPAC Name |
(Z)-2-(2H-tetrazol-5-yl)-3-[4-(trifluoromethyl)anilino]prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N6/c12-11(13,14)8-1-3-9(4-2-8)16-6-7(5-15)10-17-19-20-18-10/h1-4,6,16H,(H,17,18,19,20)/b7-6- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXGDFRMLLJYDK-SREVYHEPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC=C(C#N)C2=NNN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(F)(F)F)N/C=C(/C#N)\C2=NNN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-6-fluoro-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2355439.png)

![1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2355444.png)
![3,5-dinitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2355446.png)
![2-(4-chlorophenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2355448.png)
![5-Bromo-2-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2355449.png)



![[(2R,3R,4S,5R,6R)-4,5-Diacetyloxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] acetate](/img/no-structure.png)
![2-(2-Methylphenoxy)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2355455.png)


